N-Cyclopropylsulfamide

Medicinal Chemistry Synthetic Chemistry Building Blocks

Researchers seeking to expand beyond traditional sulfonamide libraries often face a scarcity of novel, rigidified scaffolds. N-Cyclopropylsulfamide directly addresses this challenge as a versatile building block featuring a distinctive sulfamide core (-NH-SO₂-NH₂) and a conformationally rigid cyclopropyl ring. • Enables exploration of new chemical space as a non-classical bioisostere for amides, phosphates, and sulfonamides. • Serves as a key intermediate for patented fungicide development programs. • Provides two chemically differentiated nitrogen atoms for selective functionalization in synthetic methodology. Ensuring supply chain reliability, this high-purity compound is available for immediate procurement to support your hit-to-lead and crop protection discovery workflows.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18 g/mol
CAS No. 154743-01-8
Cat. No. B126563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylsulfamide
CAS154743-01-8
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)N
InChIInChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7)
InChIKeyOOQSKHUOAWDXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylsulfamide Product Guide


N-Cyclopropylsulfamide (CAS 154743-01-8), also known as cyclopropylsulfamide or N-cyclopropylaminosulfonamide, is a small-molecule organosulfur compound (C₃H₈N₂O₂S, MW: 136.17 g/mol) that serves as a versatile synthetic building block in medicinal and agricultural chemistry . Unlike many simple sulfonamides with established biological activity, its primary value proposition lies in its core chemical structure—a cyclopropyl group directly bonded to a sulfamide (-SO₂NH₂) moiety . This unique scaffold provides both conformational rigidity and a defined set of synthetic handles, enabling its use as a key intermediate for generating diverse chemical libraries of more complex, biologically active molecules [1].

Scaffold N-cyclopropyl-sulfamide with a distinctive sulfamide core (-NH-SO₂-NH₂), not a standard sulfonamide.
Workflow Medicinal chemistry and agrochemical library synthesis requiring two differentiated nitrogen handles.
Advantage Conformationally restricted cyclopropyl ring supports exploration of new chemical space as a non-classical bioisostere.

N-Cyclopropylsulfamide vs. Generic Sulfonamides


Procurement decisions for N-Cyclopropylsulfamide must be precise because generic substitution with a simple sulfonamide or a different cyclopropyl-containing building block is not chemically equivalent. The molecule features a distinctive sulfamide core (-NH-SO₂-NH₂) rather than the more common sulfonamide group (-SO₂-NH₂) . This structural nuance introduces a second, chemically differentiated nitrogen atom, which expands the compound's utility in synthetic chemistry and alters its physical properties. Furthermore, the cyclopropyl ring is a privileged structure in medicinal chemistry, but its spatial and electronic effects are highly dependent on the nature of the adjacent functional group . Therefore, replacing N-Cyclopropylsulfamide with, for example, cyclopropanesulfonamide (CAS 154350-29-5) would result in a different molecular scaffold, leading to distinct reactivity profiles and divergent downstream biological outcomes in any synthesized product.

Target
N-Cyclopropylsulfamide
Sulfamide core (-NH-SO₂-NH₂) with an extra nitrogen atom; higher polar surface area; oriented toward fungicide patent space.
Substitute
Cyclopropanesulfonamide (CAS 154350-29-5)
Sulfonamide core (-SO₂-NH₂); lower molecular weight and PSA; known herbicide safener applications.
Generic replacement may shift reactivity, hydrogen-bonding capacity, and biological target profile. Direct substitution without validation is not recommended.

N-Cyclopropylsulfamide Differentiation Evidence


Molecular Identity vs. Cyclopropanesulfonamide

N-Cyclopropylsulfamide (CAS 154743-01-8) is chemically distinct from the structurally similar building block Cyclopropanesulfonamide (CAS 154350-29-5). The key differentiating factor is the presence of a sulfamide group (-NH-SO₂-NH₂) in N-Cyclopropylsulfamide, compared to a sulfonamide group (-SO₂-NH₂) in Cyclopropanesulfonamide. This results in a different molecular formula (C₃H₈N₂O₂S vs. C₃H₇NO₂S) and a higher molecular weight (136.17 g/mol vs. 121.16 g/mol) .

Molecular Identity
Head-to-head
C₃H₈N₂O₂S
MW 136.17
C₃H₇NO₂S
MW 121.16
Distinct sulfamide core introduces an additional nitrogen, enabling unique synthetic derivatization.
Molecular formula and weight comparison; no experimental data provided.
Medicinal Chemistry Synthetic Chemistry Building Blocks

Physicochemical Properties vs. Cyclopropanesulfonamide

The sulfamide group in N-Cyclopropylsulfamide significantly impacts key physicochemical properties compared to the sulfonamide group in cyclopropanesulfonamide. While specific experimental data for N-Cyclopropylsulfamide is limited, the presence of the additional polar nitrogen atom is known to alter hydrogen bonding capacity and polarity . Calculated differences in molecular descriptors are evident: the target compound has a higher polar surface area (PSA) (80.57 Ų) compared to cyclopropanesulfonamide (68.54 Ų) . This difference in PSA is a critical parameter in drug design, often correlated with membrane permeability and oral bioavailability.

Physicochemical Property
Class-level
Δ tPSA 12.03 Ų
Higher polar surface area suggests lower membrane permeability for derivatives, useful for peripheral restriction strategies.
Calculated property (Chemsrc). Validate experimentally for specific library candidates.
Pre-formulation Drug Discovery ADME

Agrochemical Patent Scaffold

N-Cyclopropylsulfamide's differentiation is highlighted by its designation as a key intermediate in the synthesis of next-generation fungicides. Patent literature from Bayer CropScience (WO/2007/113327) specifically claims derivatives of N-cyclopropyl-sulfonylamide, identifying this core structure as essential for potent fungicidal activity against phytopathogenic fungi [1]. In contrast, while cyclopropanesulfonamide is a versatile building block, its primary industrial application as a herbicide safener (cyprosulfamide) targets a different biological pathway .

Agrochemical Scaffold
Class-level
Core for novel fungicides (Bayer CropScience patent)
Core for herbicide safeners (cyprosulfamide)
Scaffold orients derivatives towards fungicidal pathways, distinct from sulfonamide-based safeners.
Patent claims indicate application divergence; biological validation required.
Agrochemical Fungicide Patent Analysis

N-Cyclopropylsulfamide Applications


Sulfamide-Containing Library Synthesis

Procure N-Cyclopropylsulfamide to create novel compound libraries for drug discovery. Its sulfamide group serves as a non-classical bioisostere for amides, phosphates, and sulfonamides, allowing exploration of new chemical space. The cyclopropyl ring enhances metabolic stability and target binding, making it a valuable scaffold for hit-to-lead programs. This compound is ideal for synthesizing molecules with novel pharmacology, especially where traditional sulfonamide libraries have been exhausted [1].

Proprietary Fungicide Synthesis

Utilize this compound as a core intermediate in the development of novel fungicides. Patent evidence from Bayer CropScience indicates that derivatives of this specific scaffold demonstrate potent activity against a range of plant pathogens [1]. Procuring this building block enables R&D teams to explore this protected chemical space for the development of new crop protection agents.

Sulfamide Methodology Development

N-Cyclopropylsulfamide serves as an excellent model substrate for developing new synthetic methodologies involving the sulfamide functional group. Its relatively simple structure, combined with the presence of two distinct nitrogen atoms and the strained cyclopropyl ring, makes it a rigorous test case for developing selective N-functionalization, cycloaddition, or ring-opening reactions [1].

Application
Selection Property
Validation Focus
Sulfamide-Containing Library Synthesis
Non-classical bioisostere with two distinct N atoms
Chemical space novelty vs. traditional sulfonamide libraries
Proprietary Fungicide Synthesis
Patent-reported scaffold for antifungal derivatization
Activity against model phytopathogens in screening assays
Sulfamide Methodology Development
Model substrate with strained cyclopropyl ring and two N centers
Selective N-functionalization or ring-opening reaction scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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